molecular formula C8H10FN3O B7975995 (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B7975995
M. Wt: 183.18 g/mol
InChI Key: VEXNQGJAKXVXCY-SSDOTTSWSA-N
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Description

®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 5-fluoropyrimidine.

    Formation of Pyrrolidine Derivative: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.

    Coupling Reaction: The functionalized pyrrolidine is then coupled with 5-fluoropyrimidine under specific reaction conditions to form the desired compound.

Industrial Production Methods: Industrial production of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the hydroxyl group.

    Selective Fluorination: To incorporate the fluorine atom into the pyrimidine ring.

    Chiral Resolution: To obtain the desired enantiomer with high optical purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can undergo oxidation to form a ketone derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine ring.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Product: A ketone derivative of the original compound.

    Reduction Product: A fully saturated pyrrolidine ring without the hydroxyl group.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.

Medicine:

    Drug Development: Due to its unique structure, ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry:

    Pharmaceutical Manufacturing: The compound is used in the production of active pharmaceutical ingredients (APIs) for various medications.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    (S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may exhibit different biological activities.

    1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-one: A ketone derivative with distinct chemical properties.

    1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness:

    Chirality: The ®-enantiomer of 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may exhibit unique biological activities compared to its (S)-enantiomer.

    Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s stability and bioavailability, making it more effective in certain applications.

Properties

IUPAC Name

(3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNQGJAKXVXCY-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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